molecular formula C9H11ClN2O2 B1330823 tert-Butyl 5-chloropyrazine-2-carboxylate CAS No. 169335-50-6

tert-Butyl 5-chloropyrazine-2-carboxylate

Cat. No.: B1330823
CAS No.: 169335-50-6
M. Wt: 214.65 g/mol
InChI Key: HVVYCXYNSSYJOR-UHFFFAOYSA-N
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Description

tert-Butyl 5-chloropyrazine-2-carboxylate: is a chemical compound with the molecular formula C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is often used in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 5-chloropyrazine-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 5-chloropyrazine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tert-butyl 5-chloropyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved can vary based on the specific context of its use .

Biological Activity

Tert-butyl 5-chloropyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁ClN₂O₂
  • SMILES : CC(C)(C)OC(=O)C1=CN=C(C=N1)Cl
  • InChIKey : HVVYCXYNSSYJOR-UHFFFAOYSA-N

The compound features a tert-butyl group, a chlorinated pyrazine ring, and a carboxylate moiety, which contribute to its biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets. The pyrazine moiety can modulate enzyme activity or receptor interactions, while the tert-butyl ester enhances solubility and bioavailability. This structural configuration allows it to participate in biochemical pathways relevant to antimicrobial and antifungal activities.

Antimycobacterial Activity

Research indicates that derivatives of pyrazinecarboxylic acids exhibit significant antimycobacterial properties. A study demonstrated that compounds related to this compound showed promising activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) comparable to existing treatments:

CompoundMIC (µg/mL)Activity Type
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide6.25Antimycobacterial
This compoundTBDAntimycobacterial

This suggests that the compound may serve as a lead structure for developing new antimycobacterial agents .

Antifungal Activity

In vitro assays have shown that certain pyrazine derivatives exhibit antifungal properties against strains such as Trichophyton mentagrophytes. Although specific data for this compound is limited, related compounds have demonstrated significant antifungal activity:

CompoundMIC (µg/mL)Target Organism
5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide15.62Trichophyton mentagrophytes

This indicates the potential for further exploration of the compound's antifungal capabilities .

Study on Structure-Activity Relationships (SAR)

A comprehensive study focused on the SAR of substituted pyrazine derivatives revealed that modifications at the chlorinated position significantly influenced biological activity. The study synthesized various derivatives and evaluated their activity against Mycobacterium tuberculosis, establishing a correlation between structural features and efficacy .

Pharmacokinetics and Bioavailability

Research has shown that orally administered substituted pyrazines are rapidly absorbed in vivo, which is crucial for their therapeutic application. The pharmacokinetic profiles suggest that modifications like the tert-butyl group enhance gastrointestinal absorption and stability, making these compounds suitable candidates for drug development .

Properties

IUPAC Name

tert-butyl 5-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-4-12-7(10)5-11-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVYCXYNSSYJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328106
Record name tert-Butyl 5-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169335-50-6
Record name NSC724001
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butyl 5-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-chloro-pyrazine-2-carboxylic acid (10.00 g, 63.07 mmol) in tetrahydrofuran (126 mL) was treated with a solution of tert-butyl 2,2,2-trichloroacetimidate (23 mL, 126.14 mmol) in cyclohexane (126 mL). The reaction was stirred at 25° C. for 5 min and then was treated with boron trifluoride dimethyl etherate (3.2 mL, 25.23 mmol). The resulting reaction mixture was stirred at 25° C. for 16 h and then was diluted with ethyl acetate (200 mL), washed with a saturated aqueous sodium bicarbonate solution (200 mL) and water (200 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 65M, Silica, 1/9 ethyl acetate/hexanes) afforded 5-chloro-pyrazine-2-carboxylic acid tert-butyl ester (12.73 g, 94%) as a colorless oil: EI-HRMS m/e calcd for C9H11ClN2O2 (M+) 214.0502, found 214.0510.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
126 mL
Type
solvent
Reaction Step One
Quantity
126 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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